Isosulfan blue inner salt
Overview
Description
Preparation Methods
The synthesis of isosulfan blue inner salt involves several steps:
Sulphonation: 2-chlorobenzaldehyde is sulphonated using fuming sulphuric acid to obtain 4-chloro-3-formyl-benzenesulfonic acid.
Treatment with Sodium Sulphite: The resulting compound is treated with sodium sulphite to produce benzaldehyde-2,5-disulfonic acid sodium salt.
Condensation: This intermediate is then condensed with N,N-diethylaniline in the presence of hydrochloric acid to form 4-[Bis[4-(diethylamino)phenyl]methyl]benzene-2,5-disulphonic acid.
Chemical Reactions Analysis
Isosulfan blue inner salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like manganese dioxide (MnO2) in water.
Substitution: It can undergo substitution reactions, particularly involving the aromatic rings.
Complex Formation: Isosulfan blue can form complexes with other compounds, which is useful in its application as a diagnostic agent.
Common reagents used in these reactions include fuming sulphuric acid, sodium sulphite, hydrochloric acid, and manganese dioxide. The major products formed from these reactions are intermediates like benzaldehyde-2,5-disulfonic acid sodium salt and the final product, this compound .
Scientific Research Applications
Isosulfan blue inner salt has a wide range of applications in scientific research:
Mechanism of Action
Isosulfan blue inner salt works by binding to serum proteins upon subcutaneous administration. It is then picked up by the lymphatic vessels, which become delineated by the blue dye. This localization to the lymphatic system aids in the surgical identification of tumor sentinel nodes, which stain blue .
Comparison with Similar Compounds
Isosulfan blue inner salt is unique compared to other similar compounds due to its specific application in lymphatic imaging. Similar compounds include:
Patent Blue V: Another dye used for similar purposes but with different chemical properties.
Methylene Blue: Used in various diagnostic procedures but not as effective in lymphatic imaging.
Indocyanine Green: Used for imaging but has different absorption and emission properties compared to isosulfan blue.
This compound stands out due to its high specificity and effectiveness in lymphatic imaging, making it a preferred choice in medical diagnostics .
Properties
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUFDZBOHMOBOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057805 | |
Record name | Isosulfan blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ | |
Record name | Isosulfan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue-green liquid | |
CAS No. |
68238-36-8 | |
Record name | Isosulfan blue [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosulfan blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSULFAN BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isosulfan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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